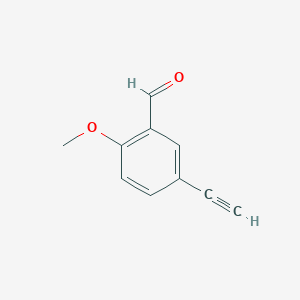

5-Ethynyl-2-methoxybenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-ethynyl-2-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-3-8-4-5-10(12-2)9(6-8)7-11/h1,4-7H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCOCSKZHQUNZAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C#C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80617655 | |

| Record name | 5-Ethynyl-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142686-55-3 | |

| Record name | 5-Ethynyl-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethynylbenzaldehyde Derivatives, with Emphasis on Approaches Applicable to 5 Ethynyl 2 Methoxybenzaldehyde

Direct Synthesis Strategies

Direct approaches focus on the introduction of the ethynyl (B1212043) moiety onto an aromatic ring that already contains an aldehyde group. These methods are often favored for their efficiency and atom economy.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling) for Arylalkyne Formation

The Sonogashira coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. ntu.edu.tw This reaction is a cornerstone for the synthesis of 5-ethynyl-2-methoxybenzaldehyde, typically starting from 5-bromo-2-methoxybenzaldehyde. The reaction generally requires a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (like CuI), and a base (commonly an amine such as triethylamine (B128534) or diisopropylamine) in a suitable solvent. hes-so.chchemicalbook.com

The key to a successful Sonogashira coupling is the synergistic action of the palladium and copper catalysts. The palladium catalyst facilitates the oxidative addition to the aryl halide, while the copper co-catalyst activates the terminal alkyne, forming a copper acetylide intermediate. hes-so.ch This intermediate then undergoes transmetalation with the palladium complex, followed by reductive elimination to yield the desired arylalkyne and regenerate the active palladium(0) catalyst.

A significant challenge in Sonogashira couplings is the potential for homocoupling of the terminal alkyne (Glaser coupling), which can reduce the yield of the desired cross-coupled product. ntu.edu.tw Careful control of reaction conditions, such as catalyst loading and exclusion of oxygen, can help to minimize this side reaction. ntu.edu.tw For the synthesis of this compound, a protected alkyne like trimethylsilylacetylene (B32187) (TMSA) is often used. The TMS group is later removed under mild conditions to reveal the terminal alkyne. beilstein-journals.org

Table 1: Representative Conditions for Sonogashira Coupling

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temperature (°C) |

| 5-Bromo-2-methoxybenzaldehyde | Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI | Triethylamine | Toluene | 50-80 |

| 2-Bromobenzaldehyde | 4-Ethynylanisole | PdCl₂(PPh₃)₂, CuI | Triethylamine | Not specified | 50 |

| 5-Bromo-6-chloro-1,3-dimethyluracil | Various terminal alkynes | Pd(PPh₃)₄, CuI | K₃PO₄ | Toluene | Not specified |

This table presents generalized conditions based on typical Sonogashira reactions. chemicalbook.comnih.gov

Strategic Incorporation of the Ethynyl Moiety via Alternative Alkyne Synthesis Methodologies (e.g., Corey-Fuchs, Ohira-Bestmann)

Corey-Fuchs Reaction: This two-step process transforms an aldehyde into a terminal alkyne. wikipedia.orgtcichemicals.com In the first step, the aldehyde (e.g., 2-methoxybenzaldehyde-5-carbaldehyde, if it were synthesized from a different precursor) reacts with carbon tetrabromide and triphenylphosphine (B44618) to form a 1,1-dibromoalkene. alfa-chemistry.comnrochemistry.com In the second step, treatment of the dibromoalkene with a strong base, typically two equivalents of an alkyllithium reagent like n-butyllithium, results in elimination of HBr and a lithium-halogen exchange to form a lithium acetylide, which upon aqueous workup yields the terminal alkyne. organic-chemistry.org It is often possible to isolate the intermediate 1-bromoalkyne by careful choice of the base. wikipedia.org

Ohira-Bestmann Reaction: This reaction provides a more direct, one-pot conversion of an aldehyde to a terminal alkyne using dimethyl (1-diazo-2-oxopropyl)phosphonate, known as the Ohira-Bestmann reagent. sigmaaldrich.comtcichemicals.com The reaction is typically carried out under mild basic conditions, such as potassium carbonate in methanol, which is advantageous for sensitive substrates. publish.csiro.auepa.gov This method avoids the use of strong bases and low temperatures required for the Corey-Fuchs reaction. researchgate.net The reaction proceeds well for a wide range of aryl aldehydes, converting them into the corresponding terminal alkynes in good to excellent yields. publish.csiro.au

Multi-Step Approaches and Functional Group Interconversions

In more complex synthetic routes, the aldehyde and ethynyl groups may be introduced or modified through a series of steps. This approach offers flexibility in managing sensitive functional groups and allows for the construction of the target molecule from more readily available precursors.

Generation of the Aldehyde Functionality from Precursors (e.g., Alcohols, Toluene Derivatives)

The aldehyde group of this compound can be synthesized from other functional groups. A common precursor is the corresponding benzyl (B1604629) alcohol, (5-ethynyl-2-methoxyphenyl)methanol.

Oxidation of Alcohols: The oxidation of primary benzylic alcohols to aldehydes is a fundamental transformation in organic synthesis. researchgate.net A variety of reagents can accomplish this, with chemoselectivity being a key concern to avoid over-oxidation to the carboxylic acid. rsc.org

Manganese Dioxide (MnO₂): This is a mild and selective oxidant for benzylic and allylic alcohols. rsc.org

TEMPO-based systems: (2,2,6,6-Tetrachloropiperidin-1-yl)oxyl (TEMPO) and its derivatives are often used as catalysts in combination with a stoichiometric co-oxidant like trichloroisocyanuric acid or in aerobic oxidation systems. organic-chemistry.org

Photochemical Oxidation: Metal-free methods using photocatalysts like Eosin Y with molecular oxygen as the oxidant offer a green and mild alternative for converting benzyl alcohols to aldehydes. organic-chemistry.orgorganic-chemistry.org

Oxidation of Toluene Derivatives: It is also possible to oxidize a methyl group on the benzene (B151609) ring directly to an aldehyde. For instance, a precursor like 5-ethynyl-2-methoxytoluene could be oxidized. However, controlling this oxidation to stop at the aldehyde stage can be challenging, as strong oxidizing agents often lead to the benzoic acid. ncert.nic.in Specialized methods are required for this transformation. For example, anethole (B165797) (an isomer of estragole) can be oxidized to p-methoxybenzaldehyde (anisaldehyde), demonstrating the conversion of a propenyl group to an aldehyde. google.comchemicalbook.com

Protection and Deprotection Strategies for the Aldehyde and Ethynyl Groups in Multi-Step Syntheses

In multi-step syntheses, it is often necessary to temporarily "protect" one functional group while another is being manipulated to prevent unintended side reactions. organic-chemistry.org

Aldehyde Protection: Aldehydes are susceptible to attack by nucleophiles and can be sensitive to both acidic and basic conditions.

Acetals: Aldehydes are commonly protected as acetals, for example, by reacting them with a diol like ethylene (B1197577) glycol under acidic catalysis to form a cyclic acetal. chemistrysteps.comyoutube.com Acetals are stable to basic and nucleophilic reagents (like Grignard or organolithium reagents) and can be easily removed by treatment with aqueous acid. chemistrysteps.comlibretexts.org This strategy would be crucial if, for example, a Grignard reaction were to be performed on another part of the molecule.

Ethynyl Group Protection: The terminal alkyne proton is acidic and can interfere with reactions involving strong bases. lumenlearning.com

Silyl (B83357) Ethers: The most common protecting groups for terminal alkynes are trialkylsilyl groups, such as trimethylsilyl (B98337) (TMS) or triisopropylsilyl (TIPS). ccspublishing.org.cnccspublishing.org.cn These are typically introduced by reacting the alkyne with a silyl halide (e.g., TMSCl) in the presence of a base. Silyl-protected alkynes are stable to a wide range of reaction conditions. Deprotection is readily achieved using fluoride (B91410) sources like tetra-n-butylammonium fluoride (TBAF) or under mild basic conditions like potassium carbonate in methanol. gelest.com The differential stability of various silyl groups allows for selective deprotection strategies. gelest.com

Table 2: Common Protecting Groups for Aldehyde and Alkyne Moieties

| Functional Group | Protecting Group | Protection Conditions | Deprotection Conditions | Stability |

| Aldehyde | Cyclic Acetal | Ethylene glycol, acid catalyst (e.g., p-TsOH) | Aqueous acid (e.g., HCl) | Basic, nucleophilic reagents, reducing agents (e.g., LiAlH₄) |

| Terminal Alkyne | Trimethylsilyl (TMS) | TMSCl, base (e.g., Et₃N) | TBAF, K₂CO₃/MeOH, or mild acid | Many coupling reactions, mild basic conditions |

| Terminal Alkyne | Triisopropylsilyl (TIPS) | TIPSCl, base (e.g., Imidazole) | TBAF | More robust than TMS, stable to more vigorous conditions |

This table provides a summary of common protection/deprotection strategies. chemistrysteps.comlibretexts.orgccspublishing.org.cngelest.com

Nucleophilic Substitution Reactions in Aromatic Aldehyde Synthesis

Nucleophilic aromatic substitution (SNAr) is another pathway for constructing substituted benzaldehydes. wikipedia.org This reaction involves the displacement of a leaving group (typically a halide) on an aromatic ring by a nucleophile. For an SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. masterorganicchemistry.com

While less common for the direct synthesis of this compound due to the electron-donating nature of the methoxy (B1213986) group, this strategy can be employed in the synthesis of precursors. For example, a reaction between a phenol (B47542) and an activated fluoro- or chlorobenzaldehyde can form a diaryl ether linkage. researchgate.net In the context of this compound, one could envision a hypothetical route where a nucleophile displaces a leaving group on a suitably activated benzene ring that already contains the ethynyl and aldehyde precursors. However, the SNAr mechanism is generally disfavored on electron-rich aromatic rings. dalalinstitute.com

Sustainable and Green Chemistry Considerations in the Synthesis of this compound

The core tenets of green chemistry that are particularly relevant to the synthesis of this compound include maximizing atom economy, using safer solvents and auxiliaries, designing for energy efficiency, employing catalytic reagents over stoichiometric ones, and using renewable feedstocks. iciset.innih.gov

Atom Economy and Waste Prevention: The Sonogashira coupling is a primary method for forming the carbon-carbon triple bond in this compound. This reaction is valued for its high efficiency and tolerance of various functional groups. nih.gov From a green chemistry perspective, a key goal is to maximize atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. indianchemicalsociety.com An ideal synthesis would have a high reaction mass efficiency (RME), which accounts for the yield, atom economy, and any excess of reagents used. mdpi.com The choice of catalyst and reaction conditions plays a significant role in minimizing the formation of by-products and preventing waste. nih.gov

Safer Solvents and Reaction Conditions: A major contributor to the environmental footprint of chemical synthesis is the use of solvents, which can account for 50-80% of the mass in a standard batch operation. skpharmteco.com Traditional solvents used in Sonogashira couplings, such as dimethylformamide (DMF) and toluene, are often toxic and have a significant environmental impact. nih.govresearchgate.net Research into greener alternatives is a key focus. Studies have explored using more benign solvents like water, ethanol, or mixtures of the two, which can be effective, especially for certain catalyst systems. skpharmteco.comnih.gov In some cases, solvent-free, or "dry media," reactions, potentially assisted by techniques like microwave irradiation, offer an even greener alternative by eliminating solvent waste entirely. googleapis.comresearchgate.net

The table below compares several solvents commonly used or investigated for cross-coupling reactions based on their environmental, health, and safety profiles.

Interactive Table 1: Comparison of Solvents for Cross-Coupling Reactions

| Solvent | Boiling Point (°C) | Health Hazard | Environmental Hazard | Green Chemistry Rating |

|---|---|---|---|---|

| Dimethylformamide (DMF) | 153 | High (Reproductive toxin) | High (Persistent) | Not Recommended |

| Toluene | 111 | Moderate (Volatile, toxic) | Moderate | Usable with caution |

| Acetonitrile (MeCN) | 82 | Moderate (Toxic) | Moderate | Usable with caution |

| Water | 100 | Low | Low | Recommended |

| Ethanol | 78 | Low | Low | Recommended |

Catalysis and Energy Efficiency: The use of highly efficient and recyclable catalysts is a cornerstone of green synthesis. nih.gov For reactions like the Sonogashira coupling, moving from homogeneous catalysts to heterogeneous catalysts, such as palladium single-atom catalysts on a solid support, can simplify product purification and allow for the catalyst to be recovered and reused over multiple cycles. nih.gov Furthermore, there is a growing emphasis on using catalysts based on earth-abundant and less toxic metals, such as cobalt or iron, as alternatives to precious metals like palladium. acs.org

Energy efficiency is another critical consideration. iciset.in Conventional heating methods can be energy-intensive. Alternative energy sources like microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often resulting in higher product yields and purity. researchgate.netmdpi.com

The following table summarizes key green chemistry metrics and their application in designing sustainable synthetic routes to ethynylbenzaldehydes.

Interactive Table 2: Application of Green Chemistry Principles to Ethynylbenzaldehyde Synthesis

| Green Chemistry Principle | Application in Synthesis | Potential Benefit |

|---|---|---|

| Prevent Waste | Use of high-yield reactions like Sonogashira coupling; employ recyclable catalysts. | Reduced E-Factor (kg waste/kg product); lower disposal costs. |

| Atom Economy | Select reactions that incorporate most reactant atoms into the product. | Maximized raw material efficiency; less by-product formation. |

| Safer Solvents | Replace hazardous solvents (e.g., DMF) with water, ethanol, or bio-based solvents (e.g., 2-MeTHF). skpharmteco.com | Reduced worker exposure; lower environmental pollution. |

| Energy Efficiency | Utilize microwave-assisted heating or conduct reactions at ambient temperature. mdpi.com | Lower energy consumption and costs; faster reaction times. |

| Use of Catalysts | Employ highly active and selective catalysts (heterogeneous or earth-abundant metals). nih.govacs.org | Reduced need for stoichiometric reagents; catalyst recyclability. |

| Reduce Derivatives | Avoid unnecessary protection/deprotection steps through selective catalysts. | Fewer reaction steps; reduced waste and resource consumption. |

By systematically applying these green and sustainable principles, the synthesis of this compound and related compounds can be made more environmentally responsible, economically viable, and safer for chemists and the community.

Reactivity and Mechanistic Investigations of 5 Ethynyl 2 Methoxybenzaldehyde

Chemical Transformations Involving the Aldehyde Functional Group

The aldehyde group in 5-ethynyl-2-methoxybenzaldehyde is a key site for various chemical reactions, enabling the introduction of diverse functionalities.

Condensation Reactions Leading to Imines and Schiff Bases

The aldehyde functionality readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. jecst.orgnih.gov This reaction typically proceeds by nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration. researchgate.net The formation of the C=N double bond is a characteristic feature of this transformation. jecst.org These reactions are often catalyzed by an acid or base and can be carried out in various solvents, including ethanol. nih.govresearchgate.net The specific conditions, such as the choice of solvent and catalyst, can influence the reaction rate and yield. researchgate.net The resulting imines can be stable compounds or can serve as intermediates for further synthetic manipulations.

Table 1: Examples of Schiff Base Formation Conditions

| Reactants | Catalyst | Solvent | Conditions | Product Type |

| Aldehyde, Primary Amine | Acid or Base | Alcoholic Solution | Stirring for 3-4 hours | Imine (Schiff Base) |

| Aldehyde, Primary Amine | Glacial Acetic Acid (catalytic) | Suitable Solvent | Reflux for 3-4 hours | Imine (Schiff Base) |

| Aldehyde, Primary Amine | None | Ethanol | Stirring at room temperature, then cooling | Imine (Schiff Base) |

This table summarizes general conditions for Schiff base formation and is not specific to this compound.

Reactions with Active Methylene (B1212753) Compounds and Related Carbonyl Additions (e.g., Erlenmeyer–Plöchl Azlactone Reaction)

The aldehyde group of this compound can react with active methylene compounds in condensation reactions. nih.govslideshare.net Active methylene compounds are characterized by a CH2 group flanked by two electron-withdrawing groups, which increases the acidity of the methylene protons. slideshare.net

A prominent example of such a reaction is the Erlenmeyer–Plöchl azlactone synthesis. acs.orgwikipedia.org This reaction involves the condensation of an aldehyde with an N-acylglycine, typically in the presence of acetic anhydride (B1165640) and a base like sodium acetate, to form an azlactone (an oxazolone (B7731731) derivative). acs.orgmodernscientificpress.com The reaction proceeds through a Perkin-type condensation mechanism. modernscientificpress.com The resulting azlactones are valuable intermediates for the synthesis of amino acids and other heterocyclic compounds. wikipedia.orgmodernscientificpress.com

In a related context, o-(2-acyl-1-ethynyl)benzaldehydes, which share structural similarities with this compound, have been shown to react with amino acid derivatives in a cascade cyclization. acs.org This reaction, proceeding via the Erlenmeyer–Plöchl azlactone reaction, can lead to the formation of complex polycyclic structures like indeno[2,1-c]pyran-3-ones and 1-oxazolonylisobenzofurans. acs.org The reaction pathway and final product can be influenced by the nature of the amino acid derivative used. acs.org

Table 2: Erlenmeyer–Plöchl Azlactone Synthesis

| Aldehyde | Reagents | Conditions | Product |

| Benzaldehyde (B42025) | N-acetylglycine, Acetic Anhydride, Sodium Acetate | - | 2-phenyl-4-benzylidene-5(4H)-oxazolone |

| Aromatic Aldehydes | Hippuric Acid, Acetic Anhydride, 5-Sulfosalicylic Acid | Room Temperature | 4-Arylidene-2-phenyl-5(4H)-oxazolones |

This table provides general examples of the Erlenmeyer–Plöchl reaction.

Chemical Transformations of the Ethynyl (B1212043) Group

The terminal ethynyl group of this compound provides a versatile handle for a variety of synthetic transformations, particularly in the realm of modern organic chemistry.

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) and Other Click Chemistry Applications for Functionalization

The ethynyl group is an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". dovepress.comtcichemicals.com This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles by reacting a terminal alkyne with an azide (B81097). dovepress.comwikipedia.org The CuAAC reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. tcichemicals.comresearchgate.net The resulting triazole ring is chemically stable and can act as a linker or a pharmacophore in medicinal chemistry applications. dovepress.comresearchgate.net

The versatility of the CuAAC has been demonstrated in various applications, including the synthesis of peptidomimetics, the functionalization of nanoparticles, and the development of potential therapeutic agents. beilstein-journals.orgrsc.org For instance, this reaction has been used to create libraries of compounds for drug discovery. researchgate.net

Table 3: Key Features of Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

| Feature | Description |

| Reaction Type | 1,3-Dipolar Cycloaddition wikipedia.org |

| Reactants | Terminal Alkyne, Azide wikipedia.org |

| Catalyst | Copper(I) source (e.g., CuI, or CuSO4 with a reducing agent like sodium ascorbate) wikipedia.org |

| Product | 1,4-disubstituted 1,2,3-triazole wikipedia.org |

| Key Advantages | High regioselectivity, high yields, mild reaction conditions, wide functional group tolerance tcichemicals.com |

Transition Metal-Catalyzed Cyclizations and Annulation Reactions

The ethynyl group of this compound can participate in a variety of transition metal-catalyzed cyclization and annulation reactions to construct diverse heterocyclic and carbocyclic frameworks. These reactions often involve the activation of the alkyne by a metal catalyst, followed by intramolecular or intermolecular reactions.

For example, o-(2-acyl-1-ethynyl)benzaldehydes have been utilized in cascade cyclization reactions with amino acid derivatives, catalyzed by a palladium/copper system, to synthesize indeno[2,1-c]pyran-3-ones. acs.org This transformation involves the formation of multiple new bonds in a single operation.

Hydration and Other Addition Reactions to the Alkyne Moiety

The alkyne functionality can undergo hydration reactions, which involve the addition of water across the triple bond. lumenlearning.comlibretexts.org In the presence of a strong acid like sulfuric acid and a mercury(II) sulfate (B86663) catalyst, the hydration of a terminal alkyne, such as the one in this compound, typically follows Markovnikov's rule to yield a methyl ketone after the initial enol product tautomerizes. lumenlearning.comlibretexts.org

The reaction proceeds through the formation of an enol intermediate, which is generally unstable and rapidly rearranges to the more stable keto form. lumenlearning.com

Other addition reactions to the alkyne are also possible. For instance, alkynes can react with halogens (like Br2) and hydrogen halides (like HBr). libretexts.org The addition of one equivalent of a halogen typically results in a dihaloalkene, while two equivalents lead to a tetrahaloalkane. libretexts.org Similarly, the addition of hydrogen halides can occur once or twice, following Markovnikov's rule. libretexts.org

Table 4: Hydration of a Terminal Alkyne

| Reagents | Product (after tautomerization) | Regioselectivity |

| H2O, H2SO4, HgSO4 | Methyl Ketone | Markovnikov lumenlearning.com |

This table illustrates the general outcome of the hydration of a terminal alkyne.

Cascade and Domino Reaction Pathways Utilizing this compound as a Precursor

Cascade reactions, also known as domino or tandem reactions, are powerful synthetic strategies that involve at least two consecutive reactions where each subsequent step is triggered by the functionality generated in the previous one, all under the same reaction conditions. acs.org This approach is highly efficient, atom-economical, and allows for the rapid construction of molecular complexity from simple starting materials. This compound, with its array of functional groups, is an ideal candidate for designing such reaction sequences.

Research on structurally related o-alkynylbenzaldehydes has demonstrated their propensity to undergo cascade reactions to form a variety of heterocyclic structures. For instance, a silver-catalyzed domino cycloisomerization–vinylogous aldol (B89426) reaction of ortho-alkynylbenzaldehydes with 3-alkylidene oxindoles has been shown to produce functionalized 1H-isochromenes with high yields. rsc.org This reaction proceeds via a 6-endo-dig cyclization, highlighting the role of the alkyne as an internal nucleophile after activation by the silver catalyst.

In a similar vein, derivatives of this compound, such as o-(2-acyl-1-ethynyl)benzaldehydes, have been employed in regioselective divergent syntheses. When reacted with N-acylglycines, these precursors undergo a cascade of cyclizations to form indeno[2,1-c]pyran-3-ones. Conversely, reaction with free amino acids leads to 1-oxazolonylisobenzofurans via a selective 5-exo-dig cyclization. nih.gov These transformations underscore the potential of the ethynyl group to participate in various cyclization pathways depending on the reaction partners and conditions.

Another significant cascade pathway involves the reaction of o-alkynylbenzaldehydes with amines and diazo compounds, catalyzed by a chiral silver imidodiphosphate. This asymmetric tandem reaction leads to the formation of chiral 1,2-dihydroisoquinoline (B1215523) derivatives with a tertiary stereocenter at the C1 position. acs.orgnih.gov The reaction is initiated by the formation of an isoquinolinium ion intermediate, which then reacts with the diazo compound. The electronic nature of substituents on the benzaldehyde ring influences the reaction, with electron-donating groups generally favoring the reaction.

Gold catalysis has also emerged as a potent tool for initiating cascade reactions with related compounds. For example, o-alkynylphenols react with diazo compounds in the presence of a gold catalyst to yield 2,3-disubstituted benzofurans. rsc.org This suggests that this compound could be a suitable substrate for similar gold-catalyzed transformations, where the alkyne is activated towards nucleophilic attack.

The following table summarizes representative cascade reactions involving o-alkynylbenzaldehydes, which serve as models for the potential reactivity of this compound.

| Reactants | Catalyst/Conditions | Key Transformation | Product Type | Reference |

|---|---|---|---|---|

| o-Alkynylbenzaldehydes, Amines, Diazo Compounds | Chiral Silver Imidodiphosphate | Asymmetric Tandem Reaction | 1,2-Dihydroisoquinolines | acs.orgnih.gov |

| ortho-Alkynylbenzaldehydes, 3-Alkylidene Oxindoles | Silver Tetrafluoroborate | Domino Cycloisomerization–Vinylogous Aldol Reaction | 1H-Isochromenes | rsc.org |

| o-(2-Acyl-1-ethynyl)benzaldehydes, N-Acylglycines | Acetate Anion | Cascade Cyclization | Indeno[2,1-c]pyran-3-ones | nih.gov |

| o-(2-Acyl-1-ethynyl)benzaldehydes, Free Amino Acids | - | 5-exo-dig Cyclization | 1-Oxazolonylisobenzofurans | nih.gov |

| o-Alkynylphenols, Diazo Compounds | Gold Catalyst | Tandem Reaction | 2,3-Disubstituted Benzofurans | rsc.org |

Regiochemical and Stereochemical Control in Reactions of this compound and its Derivatives

The ability to control the regioselectivity and stereoselectivity of chemical reactions is a cornerstone of modern organic synthesis, enabling the preparation of specific isomers of complex molecules. The multifunctional nature of this compound and its derivatives provides several handles for achieving such control.

Regioselectivity is prominently displayed in the divergent synthesis of indeno[2,1-c]pyran-3-ones and 1-oxazolonylisobenzofurans from o-(2-acyl-1-ethynyl)benzaldehydes. nih.gov The choice between a cascade leading to a six-membered pyran ring or a 5-exo-dig cyclization to a five-membered furan (B31954) ring is dictated by the nature of the amino acid reactant. This demonstrates that subtle changes in the reaction partner can completely alter the regiochemical outcome.

In the silver-catalyzed domino reaction of ortho-alkynylbenzaldehydes, exclusive formation of 6-endo-dig cyclization products is observed, leading to isochromenes. rsc.org This high regioselectivity is a key feature of the reaction, preventing the formation of the corresponding 5-exo-dig products. The ortho-ethynyl group itself can also play a crucial role in directing regioselectivity in other types of reactions. For instance, in [2+2] cross-photocycloadditions, the presence of an ortho-ethynyl group can assist in achieving high regioselectivity without the need for an external photocatalyst. rsc.org

Stereochemical control has been successfully achieved in several reactions of o-alkynylbenzaldehydes. The asymmetric tandem reaction with amines and diazo compounds, catalyzed by a chiral silver imidodiphosphate, produces 1,2-dihydroisoquinolines with high enantioselectivity (up to 98% ee). acs.orgnih.gov The absolute configuration of the newly formed stereocenter is dictated by the chirality of the catalyst. The electronic properties of the substituents on the benzaldehyde ring also play a role, with a methoxy (B1213986) group at the 4-position leading to a decrease in both yield and enantioselectivity in one reported example. acs.org This suggests that the 5-methoxy group in the target compound would likely have a discernible, though not necessarily negative, electronic influence on the stereochemical outcome of similar reactions.

Furthermore, the silver-catalyzed domino reaction with 3-alkylidene oxindoles proceeds with excellent diastereoselectivity (>19:1), showcasing the ability to control the relative stereochemistry of multiple newly formed chiral centers. rsc.org

The table below highlights key examples of regiochemical and stereochemical control in reactions of o-alkynylbenzaldehydes and their derivatives.

| Reaction Type | Key Control Element | Outcome | Product(s) | Reference |

|---|---|---|---|---|

| Asymmetric Tandem Reaction | Chiral Silver Imidodiphosphate Catalyst | High Enantioselectivity (up to 98% ee) | Chiral 1,2-Dihydroisoquinolines | acs.orgnih.gov |

| Domino Cycloisomerization–Vinylogous Aldol | Silver Tetrafluoroborate Catalyst | High Diastereoselectivity (>19:1) | Functionalized 1H-Isochromenes | rsc.org |

| Cascade Cyclization | Nature of Amino Acid Reactant | Regiodivergent Synthesis | Indeno[2,1-c]pyran-3-ones or 1-Oxazolonylisobenzofurans | nih.gov |

| [2+2] Cross-Photocycloaddition | ortho-Ethynyl Group as Internal Photosensitizer | High Regioselectivity and Diastereoselectivity | Heterocoupled Cyclobutanes | rsc.org |

Advanced Spectroscopic and Structural Characterization of 5 Ethynyl 2 Methoxybenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 5-Ethynyl-2-methoxybenzaldehyde. By analyzing the chemical shifts (δ) in both ¹H and ¹³C NMR spectra, the electronic environment of each proton and carbon atom can be mapped out.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of a related compound, 2-methoxybenzaldehyde, the aldehyde proton (-CHO) appears as a singlet at approximately 10.4 ppm. The aromatic protons resonate in the region of 6.9 to 7.8 ppm, with their specific shifts and coupling patterns dictated by the positions of the methoxy (B1213986) and ethynyl (B1212043) groups. The methoxy group (-OCH₃) protons typically appear as a singlet around 3.9 ppm. nmrwiki.orgrsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further structural confirmation. The carbonyl carbon of the aldehyde group is highly deshielded and appears around 189.0 ppm. rsc.org The carbon atoms of the aromatic ring resonate between 112.6 and 161.5 ppm, with the carbon attached to the methoxy group appearing at the higher end of this range. rsc.orghmdb.ca The carbon of the methoxy group itself is found at approximately 55.8 ppm. rsc.org

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Correlation) are employed to establish connectivity between protons and carbons. core.ac.ukresearchgate.net For instance, a COSY spectrum would show correlations between adjacent aromatic protons, while an HSQC spectrum would link each proton to its directly attached carbon atom, confirming the assignments made from 1D spectra. core.ac.ukresearchgate.net

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| Aldehyde H | ~10.4 | - |

| Aromatic H's | 6.9 - 7.8 | - |

| Methoxy H's | ~3.9 | - |

| Aldehyde C | - | ~190 |

| Aromatic C's | - | 110 - 160 |

| Methoxy C | - | ~56 |

| Ethynyl C's | - | 80 - 90 |

Note: The table presents predicted values based on known data for similar structures. Actual experimental values may vary.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound. ksu.edu.sayoutube.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands. A strong band corresponding to the C=O stretch of the aldehyde group is expected in the region of 1680-1700 cm⁻¹. The C≡C stretch of the ethynyl group typically appears as a weak band around 2100-2140 cm⁻¹. The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ range. libretexts.org The C-O stretching of the methoxy group will also be present.

Raman Spectroscopy: Raman spectroscopy provides complementary information. ksu.edu.sa While the C=O stretch is also observable in the Raman spectrum, the C≡C stretch of the ethynyl group often gives a stronger signal in Raman than in IR. The symmetric vibrations of the benzene (B151609) ring are also typically strong in the Raman spectrum.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aldehyde | C=O Stretch | 1680 - 1700 | IR, Raman |

| Ethynyl | C≡C Stretch | 2100 - 2140 | IR, Raman |

| Aromatic | C-H Stretch | > 3000 | IR |

| Aromatic | C=C Stretch | 1450 - 1600 | IR, Raman |

| Methoxy | C-O Stretch | 1000 - 1300 | IR |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and analyzing the fragmentation pattern of this compound, which has a molecular formula of C₁₀H₈O₂ and a molecular weight of 160.17 g/mol . nih.govdocbrown.info

In a typical mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 160. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for benzaldehyde (B42025) derivatives include the loss of a hydrogen atom (M-1) to form a stable acylium ion, and the loss of the aldehyde group (M-29). docbrown.info For this compound, one might also expect fragmentation involving the methoxy and ethynyl groups.

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Photophysical Properties and Electronic Structure Probing

UV-Vis Spectroscopy: Aromatic compounds like this compound exhibit characteristic absorptions in the ultraviolet-visible (UV-Vis) region due to their conjugated π-electron systems. libretexts.org Generally, aromatic compounds display a strong absorption near 205 nm and a less intense band between 255 and 275 nm. libretexts.org The presence of the ethynyl and methoxy substituents can cause a bathochromic (red) shift in these absorption bands. tandfonline.com The specific substitution pattern on the benzene ring influences the electronic transitions and thus the absorption spectrum. researchgate.net

Fluorescence Spectroscopy: While not all aromatic aldehydes are strongly fluorescent, the extended conjugation provided by the ethynyl group could potentially lead to fluorescent properties. If fluorescent, the emission spectrum would provide information about the excited state of the molecule.

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. For a derivative, 2-methoxybenzaldehyde, it has been shown to crystallize in the tetragonal space group P 43 21 2. researchgate.net A similar analysis of this compound would reveal bond lengths, bond angles, and intermolecular interactions, such as C-H···O hydrogen bonds, which can influence the crystal packing. nih.gov The planarity of the benzene ring and the orientation of the aldehyde, methoxy, and ethynyl substituents would be precisely determined.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry) for Decomposition Pathways and Thermal Stability

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition pathways. psu.edu For a related compound, 2-methoxybenzaldehyde, TGA has shown mass loss occurring in stages, with significant decomposition between 100-150°C. researchgate.net The presence of the ethynyl group might influence the thermal stability of this compound. Studies on substituted aromatic aldehydes under hydrothermal conditions indicate that methoxy groups can lead to hydrolytic demethylation. acs.orgacs.org

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing thermal transitions such as melting and crystallization. netzsch.comtainstruments.com For 2-methoxybenzaldehyde, DSC can determine its melting point and enthalpy of fusion. researchgate.net This information is crucial for understanding the material's physical properties and purity.

Advanced Microscopy and Surface Analysis Techniques (e.g., Electron Energy Loss Spectroscopy (EELS), Scanning Electron Microscopy (SEM)) for Morphological and Compositional Insights

Scanning Electron Microscopy (SEM): SEM would be used to visualize the morphology of the crystalline or amorphous solid, revealing details about particle size, shape, and surface texture.

Electron Energy Loss Spectroscopy (EELS): EELS, often coupled with a transmission electron microscope, could provide elemental and chemical bonding information at a high spatial resolution, complementing the bulk analysis provided by other spectroscopic methods.

Applications of 5 Ethynyl 2 Methoxybenzaldehyde in Diverse Chemical Research Fields

Utilization as a Key Building Block in Complex Organic Synthesis

The unique combination of an aldehyde and an ethynyl (B1212043) group in 5-Ethynyl-2-methoxybenzaldehyde provides two distinct points for chemical modification. This dual reactivity allows for sequential and controlled reactions, making it a valuable precursor for elaborate organic molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₈O₂ |

| Molecular Weight | 160.17 g/mol |

| CAS Number | 874291-32-6 |

| Appearance | Solid (predicted) |

| Boiling Point | 284.7 °C (predicted) |

| Density | 1.1 g/cm³ (predicted) |

Data sourced from PubChem CID 21740676. nih.gov

The ethynyl and aldehyde functionalities on the this compound scaffold serve as handles for constructing a variety of ring systems. The terminal alkyne is particularly suited for cycloaddition reactions, a powerful method for forming five-membered heterocycles. nih.gov For instance, 1,3-dipolar cycloadditions with azides or nitrile oxides can yield triazole or isoxazole (B147169) rings, respectively. The aldehyde group can participate in condensation reactions with amines or active methylene (B1212753) compounds to form imines or new carbon-carbon bonds, which can then be incorporated into larger ring systems.

The synthesis of complex polycyclic frameworks often involves the strategic formation of multiple rings. documentsdelivered.combeilstein-journals.org The alkyne group of this compound can be used in transition-metal-catalyzed reactions, such as cyclotrimerization to form a new benzene (B151609) ring or participation in pauson-khand reactions to form cyclopentenones. These reactions, often used in sequence with transformations involving the aldehyde group, provide pathways to intricate polycyclic aromatic hydrocarbons and other complex fused systems. documentsdelivered.comrsc.org For example, carbocyclic analogues of antiviral agents like 5-ethynyl-2'-deoxyuridine (B1671113) have been synthesized using similar ethynyl-substituted precursors, highlighting the utility of this functional group in building biologically relevant scaffolds. nih.gov

This compound is itself a highly functionalized aromatic compound, and it serves as an excellent intermediate for creating even more complex derivatives. Its synthesis is typically achieved via a Sonogashira cross-coupling reaction, where a more readily available precursor, such as 5-bromo-2-methoxybenzaldehyde, is coupled with a protected acetylene (B1199291) source. researchgate.netresearchgate.net This reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds between sp² and sp hybridized carbons.

Once formed, the ethynyl group can undergo a wide array of subsequent transformations. It can be hydrogenated to form an ethyl or vinyl group, hydrated to yield a methyl ketone, or coupled with other aromatic halides to create extended π-conjugated systems. The aldehyde group can be oxidized to a carboxylic acid, reduced to an alcohol, or converted into various other functional groups. This extensive reactivity makes this compound a valuable platform for generating a library of substituted aromatic compounds for various research applications.

Table 2: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Product Class |

|---|---|---|

| Ethynyl | Sonogashira Coupling | Diarylacetylenes, Conjugated Systems |

| 1,3-Dipolar Cycloaddition | Triazoles, Isoxazoles | |

| Hydration | Methyl Ketones | |

| Aldehyde | Oxidation | Carboxylic Acids |

| Reductive Amination | Amines | |

| Wittig Reaction | Alkenes | |

| Knoevenagel Condensation | α,β-Unsaturated Carbonyls |

Integration into Advanced Materials Science

The structural features of this compound make it an intriguing candidate for the development of new functional materials, from polymers to crystalline frameworks.

The terminal alkyne group allows this compound to act as a monomer in polymerization reactions. For instance, alkyne metathesis polymerization or transition-metal-catalyzed polymerizations can produce polymers with conjugated backbones. The aldehyde functionality can be used in polycondensation reactions with suitable co-monomers to form materials like poly(azomethine)s. The presence of both functional groups also opens the door to creating cross-linked polymers or complex macromolecular architectures where the functionalities can be addressed orthogonally.

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. rsc.orgnih.govmdpi.comresearchgate.net The design of the organic ligand is crucial for determining the final structure and properties of the material. mdpi.comresearchgate.netossila.comepfl.chresearchgate.net While this compound is not a typical ligand in its native form, it can be easily converted into one. For example, oxidation of the aldehyde group to a carboxylic acid would provide a strong coordinating site for binding to metal centers.

The resulting ligand, 5-ethynyl-2-methoxybenzoic acid, would be a bifunctional linker. The carboxylate group would act as the primary structural linker to form the framework, while the pendant ethynyl group would decorate the pores of the MOF. This uncoordinated ethynyl group can serve as a reactive site for post-synthetic modification, allowing for the covalent attachment of other functional molecules to tailor the properties of the MOF for specific applications like gas storage, separation, or catalysis. semanticscholar.org

The development of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), relies on molecules with specific electronic properties. Aryl-ethynyl compounds are often used as building blocks for conjugated systems because the alkyne linker maintains coplanarity between aromatic units, facilitating π-electron delocalization. This compound can serve as a starting material for such systems. Through reactions like the Sonogashira coupling, it can be incorporated into larger, rigid, and planar molecules with extended conjugation, which is a key requirement for charge transport and light emission in electronic devices. The methoxy (B1213986) group acts as an electron-donating group, which can be used to tune the electronic energy levels (HOMO/LUMO) of the final material.

Application in the Supramolecular Assembly of Functional Organic Solids

Contributions to Supramolecular Chemistry and Molecular Recognition

There is a lack of specific research in the available literature on the use of this compound for the design of self-assembling molecular systems. The principles of supramolecular chemistry suggest that its structure could be amenable to forming such systems through interactions like hydrogen bonding and π-π stacking, but dedicated studies on this compound's self-assembly properties have not been found.

Specific investigations into the non-covalent interactions of this compound within the context of crystal engineering are not prominently featured in the searched scientific literature. Analysis of its crystal structure would provide insights into the intermolecular forces at play, such as C-H···O interactions and potential halogen bonds in derivatives, which are fundamental to crystal engineering. However, detailed studies focusing on this particular molecule's crystal packing and non-covalent interactions are not available.

Utilization in Chemical Biology for Bioconjugation Methodologies

In the realm of chemical biology, this compound has been successfully employed as a key reagent in the development of bioconjugation techniques. Its utility is most notably demonstrated in the site-selective modification of biomolecules and the creation of chemical probes.

Research has highlighted the use of 2-ethynylbenzaldehydes, including this compound, for the selective modification of the N-terminus of peptides and proteins. polyu.edu.hknih.gov This method offers a powerful strategy for achieving single-site modification, which is crucial for producing well-defined bioconjugates for therapeutic and research purposes. polyu.edu.hknih.gov

A study by Deng et al. (2020) demonstrated that 2-ethynylbenzaldehydes can react with the N-terminal α-amino group of peptides and proteins to form stable isoquinolinium salts. polyu.edu.hknih.gov The reaction conditions, typically slightly acidic phosphate-buffered saline, contribute to the high selectivity for the N-terminus over other nucleophilic residues like lysine. polyu.edu.hknih.gov

In their work, a range of 2-ethynylbenzaldehyde (B1209956) derivatives were synthesized and screened. It was found that electron-donating substituents on the benzaldehyde (B42025) ring improved the N-terminal selectivity. polyu.edu.hknih.gov For instance, the therapeutic recombinant Bacillus caldovelox arginase mutant (BCArg mutant) was successfully modified at its N-terminus using 2-ethynyl-5-methoxybenzaldehyde. polyu.edu.hknih.gov Importantly, the resulting modified protein retained comparable enzymatic and cytotoxic activity to the unmodified version, showcasing the biocompatibility of this modification strategy. polyu.edu.hknih.gov

The alkyne group introduced by this compound serves as a versatile handle for further functionalization. The modified protein can be subsequently reacted with molecules containing an azide (B81097) group via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." polyu.edu.hknih.gov This allows for the attachment of a wide array of functional tags, such as fluorophores (e.g., rhodamine azide), for imaging and detection purposes. polyu.edu.hknih.gov

The properties of this compound make it a valuable component in the development of chemical probes for studying biological systems. The terminal alkyne is a key functional group for "click" chemistry, a set of biocompatible reactions that are widely used to tag and visualize molecules in complex biological environments. polyu.edu.hknih.gov

By incorporating this compound or similar derivatives into larger molecules, researchers can create probes that can be targeted to specific biological sites. Once the probe has reached its target, the alkyne handle can be used to attach a reporter molecule, such as a fluorophore or an affinity tag. This allows for the visualization, isolation, and further study of the targeted biological entity. polyu.edu.hknih.gov

For example, the N-terminal modification of proteins with 2-ethynyl-5-methoxybenzaldehyde, as described above, effectively installs a chemical probe onto the protein. The subsequent "clicking" of a fluorescent azide to the alkyne-modified protein allows for its detection and tracking within a biological system. polyu.edu.hknih.gov This approach demonstrates the utility of this compound in creating tools for chemical biology research.

Theoretical and Computational Studies of 5 Ethynyl 2 Methoxybenzaldehyde Systems

Quantum Chemical Calculations for Electronic Structure, Reactivity Prediction, and Spectroscopic Property Elucidation

Quantum chemical calculations are a cornerstone for understanding the fundamental properties of molecules like 5-Ethynyl-2-methoxybenzaldehyde. These calculations, typically employing Density Functional Theory (DFT), provide a detailed picture of the electronic structure, which in turn governs the molecule's reactivity and spectroscopic signatures.

Electronic Structure and Reactivity Prediction:

The distribution of electrons within the this compound molecule dictates its chemical behavior. The presence of both electron-donating (methoxy) and electron-withdrawing (aldehyde and ethynyl) groups on the benzene (B151609) ring creates a nuanced electronic landscape. Quantum chemical calculations can precisely map this landscape by computing molecular orbitals, electron density distribution, and electrostatic potential surfaces. These calculations help in identifying electron-rich and electron-poor regions of the molecule, which are key to predicting its reactivity towards electrophiles and nucleophiles.

For instance, the aldehyde group, being a meta-director and deactivating, and the methoxy (B1213986) group, being an ortho-, para-director and activating, along with the ethynyl (B1212043) group, influence the aromatic ring's susceptibility to substitution reactions. Computational models can quantify these effects by calculating parameters such as Fukui functions and local softness, which are indicators of reactive sites.

While specific studies on this compound are not abundant in public literature, the principles can be inferred from studies on related substituted benzaldehydes. For example, research on para-substituted benzaldehyde (B42025) derivatives has shown that the nature of the substituent significantly impacts the electronic properties and, consequently, the molecule's interaction with biological macromolecules like human serum albumin. nih.gov Strong electron-donating or -withdrawing groups were found to have a more pronounced effect on the conformation of the protein, highlighting the importance of the electronic push/pull strength. nih.gov

Spectroscopic Property Elucidation:

Computational methods are also invaluable for interpreting and predicting spectroscopic data. By simulating vibrational (Infrared and Raman) and electronic (UV-Visible) spectra, researchers can assign experimental peaks to specific molecular motions or electronic transitions. For example, time-dependent DFT (TD-DFT) calculations can predict the excitation energies and oscillator strengths, providing insights into the UV-Visible absorption spectrum of this compound. This information is crucial for understanding its photophysical properties.

Similarly, calculations of nuclear magnetic resonance (NMR) chemical shifts and coupling constants can aid in the structural elucidation and confirmation of the synthesized compound.

Mechanistic Investigations and Reaction Pathway Modeling through Computational Approaches

Computational chemistry offers a powerful toolkit for exploring the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the most favorable reaction pathways.

Modeling Reaction Pathways:

For a molecule with multiple reactive sites like this compound, several reaction pathways are often possible. For example, the aldehyde group can undergo nucleophilic addition, the ethynyl group can participate in cycloaddition reactions, and the aromatic ring can be subject to electrophilic substitution. Computational modeling can be used to evaluate the energetics of these different pathways.

Studies on the decomposition of the related benzoxyl radical have utilized ab initio calculations and RRKM rate theory to map out low-energy pathways leading to products like benzaldehyde and phenyl radicals. nih.gov These computational approaches demonstrated that the branching ratios of different reaction pathways are highly dependent on temperature. nih.gov Similarly, computational studies on the production of benzene from 2-hydroxybenzaldehyde have explored various reaction pathways using IRC calculations within a DFT framework, identifying the most energetically favorable routes. researchgate.net These examples showcase the capability of computational methods to unravel complex reaction mechanisms that would be difficult to study experimentally.

The Artificial Force-Induced Reaction (AFIR) method is a notable computational approach that can explore reaction pathways without prior guesses, making it suitable for discovering novel reactivity in complex systems. acs.org Such methods could be applied to this compound to systematically explore its reactivity with various reagents.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule and its interactions with its environment over time.

Conformational Analysis:

The substituents on the benzene ring of this compound can rotate around their single bonds, leading to different spatial arrangements or conformations. MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. This is particularly important for understanding how the molecule might bind to a receptor or an enzyme active site.

Intermolecular Interactions:

The nature and strength of intermolecular interactions are crucial for understanding the properties of this compound in the solid state and in solution. These interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking, govern properties like melting point, boiling point, and solubility.

Computational studies on multi-substituted benzaldehyde derivatives have employed Hirshfeld surface analysis and lattice energy calculations to investigate intermolecular contacts. rsc.orgrsc.org These studies have shown that weak C–H⋯O hydrogen bonds, C–H⋯π interactions, and π–π stacking are common motifs that contribute to the formation of supramolecular networks. rsc.orgrsc.org In the case of this compound, the aldehyde and methoxy groups can act as hydrogen bond acceptors, while the ethynyl group and the aromatic ring can participate in π-stacking and other non-covalent interactions. Molecular docking simulations, a computational technique often used in drug discovery, can predict the binding mode and affinity of a ligand like this compound to a protein target by evaluating these intermolecular interactions. nih.gov

Below is a table summarizing the types of computational studies and the insights they can provide for this compound.

| Computational Method | Studied Properties | Insights Gained |

| Quantum Chemical Calculations (e.g., DFT) | Electronic structure (molecular orbitals, electron density), Reactivity indices (Fukui functions), Spectroscopic properties (IR, Raman, UV-Vis, NMR) | Prediction of reactive sites, understanding of reaction mechanisms, assignment of experimental spectra, structural confirmation. |

| Reaction Pathway Modeling (e.g., IRC, AFIR) | Potential energy surfaces, Transition states, Reaction intermediates, Activation energies | Elucidation of reaction mechanisms, prediction of product distributions, discovery of novel reactivity. |

| Molecular Dynamics (MD) Simulations | Conformational landscape, Intermolecular interactions (hydrogen bonding, π-stacking), Dynamic behavior in solution or condensed phase | Identification of stable conformers, understanding of crystal packing, prediction of binding modes to biological targets. |

| Molecular Docking | Binding affinity and orientation within a receptor site | Prediction of biological activity, rational drug design. |

Conclusion and Future Research Directions

Summary of Key Advancements in the Synthetic and Applied Chemistry of 5-Ethynyl-2-methoxybenzaldehyde

The journey of this compound from a niche chemical to a compound of interest has been marked by significant progress in its synthesis and a burgeoning understanding of its potential applications.

Initial synthetic routes to substituted benzaldehydes often involved multi-step processes with moderate yields. However, recent advancements in cross-coupling reactions have revolutionized the synthesis of ethynyl-substituted aromatics. The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl halide, has become a cornerstone for the efficient synthesis of compounds like this compound. This method offers high yields and functional group tolerance, making it a preferred route for laboratory-scale and potential industrial production.

While specific large-scale synthesis of this compound is not extensively documented in publicly available literature, established methods for similar compounds provide a reliable blueprint. For instance, the synthesis of 2,5-dimethoxybenzaldehyde, a structurally related compound, has been achieved through methods like the Reimer-Tiemann reaction followed by methylation. cqu.edu.cn These established protocols can be adapted for the synthesis of this compound, likely starting from commercially available precursors such as 5-bromo-2-methoxybenzaldehyde.

The true advancement lies in the strategic incorporation of the ethynyl (B1212043) group. This functional group serves as a versatile handle for a plethora of chemical transformations, including "click chemistry," cycloaddition reactions, and further cross-coupling reactions. This versatility has unlocked new possibilities for the application of this compound in medicinal chemistry and materials science.

In the realm of medicinal chemistry, the ethynyl group is a known pharmacophore that can enhance binding affinity to biological targets. nih.govnih.gov While direct applications of this compound in drug development are still emerging, its structural motifs are present in compounds with demonstrated biological activity. The aldehyde functionality allows for its use in the synthesis of Schiff bases, chalcones, and other heterocyclic systems, which are scaffolds of significant pharmacological importance.

Identification of Emerging Research Avenues and Untapped Potential

The unique combination of functional groups in this compound opens up several promising avenues for future research.

Medicinal Chemistry and Drug Discovery: The untapped potential of this compound in drug discovery is substantial. ethz.chijpsr.com The aldehyde group can be readily converted into a variety of other functional groups, allowing for the generation of diverse chemical libraries for high-throughput screening. rsc.org The methoxy (B1213986) group influences the electronic properties and metabolic stability of the molecule, which can be fine-tuned to optimize pharmacokinetic and pharmacodynamic profiles.

A key emerging area is the development of targeted therapies. The ethynyl group can act as a "warhead" for covalent inhibitors, which form a permanent bond with their target protein, leading to enhanced potency and duration of action. Furthermore, the principles of fragment-based drug design could be applied, where this compound serves as a starting fragment to be elaborated into a more potent and selective drug candidate.

Materials Science: The rigid, linear nature of the ethynyl group makes this compound an attractive monomer for the synthesis of novel polymers and organic materials. Polymerization of the ethynyl group can lead to the formation of conjugated polymers with interesting photophysical and electronic properties, potentially finding applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The aldehyde functionality can be utilized for post-polymerization modification, allowing for the tuning of material properties.

Chemical Biology: The use of ethynyl-containing compounds as chemical probes is a rapidly expanding field. nih.govnih.gov Similar to the well-established use of 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) for labeling newly synthesized DNA, this compound could be derivatized to create probes for specific biological targets. nih.govnih.gov The aldehyde could be used to selectively react with specific amino acid residues on proteins, allowing for activity-based protein profiling and the identification of novel drug targets.

Strategic Outlook for Future Synthetic and Applied Research Endeavors

To fully realize the potential of this compound, a strategic and multidisciplinary research approach is necessary.

Optimization of Synthetic Routes: A primary focus should be on the development of more efficient, scalable, and sustainable synthetic methods. This includes exploring novel catalytic systems for Sonogashira coupling, potentially using more earth-abundant metals, and developing continuous flow processes for safer and more efficient production.

In-depth Biological Evaluation: A systematic investigation of the biological activities of this compound and its derivatives is crucial. This should involve screening against a wide range of biological targets, including enzymes, receptors, and protein-protein interactions. rsc.org Promising hits should then be subjected to lead optimization campaigns to improve their potency, selectivity, and drug-like properties.

Rational Design of Novel Materials: Computational modeling and theoretical studies can guide the rational design of new materials based on the this compound scaffold. By predicting the electronic and optical properties of potential polymers and organic frameworks, researchers can prioritize synthetic targets with the highest potential for specific applications.

Interdisciplinary Collaboration: Fostering collaborations between synthetic chemists, medicinal chemists, materials scientists, and chemical biologists will be paramount. Such collaborations will facilitate the translation of fundamental research into tangible applications, from novel therapeutics to advanced materials.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 5-Ethynyl-2-methoxybenzaldehyde in laboratory settings?

- Methodological Answer :

- Skin/Eye Protection : Use nitrile gloves (inspected for integrity) and safety goggles. Avoid skin contact by employing proper glove removal techniques .

- Respiratory Protection : Use fume hoods to minimize inhalation risks. If vapor exposure is unavoidable, employ NIOSH-approved respirators with organic vapor cartridges .

- Electrostatic Precautions : Ground equipment to prevent static discharge, as the compound may be sensitive to ignition sources .

- Storage : Store in tightly sealed containers in dry, well-ventilated areas away from incompatible materials (e.g., strong oxidizers) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Compare retention times against known standards .

- Spectroscopy : Confirm structure via H/C NMR (e.g., aldehyde proton at ~10 ppm, ethynyl proton at ~3 ppm) and FT-IR (C≡C stretch ~2100 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]) and fragmentation patterns .

Q. What are the environmental disposal considerations for this compound?

- Methodological Answer :

- Waste Collection : Collect spills using inert absorbents (e.g., vermiculite) in designated containers. Avoid drain disposal .

- Regulatory Compliance : Follow EPA/OSHA guidelines for halogenated waste. Partner with licensed disposal firms for incineration or chemical neutralization .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound via Sonogashira coupling?

- Methodological Answer :

- Catalytic System : Use Pd(PPh)/CuI in a degassed THF/triethylamine mixture. Maintain a 1:1.2 molar ratio of 2-methoxy-5-iodobenzaldehyde to terminal alkyne .

- Reaction Monitoring : Track progress via TLC (silica gel, ethyl acetate/hexane 1:4). Purify via flash chromatography (R ~0.3) .

- Yield Enhancement : Pre-activate the catalyst under inert atmosphere (N/Ar) and optimize temperature (60–80°C) to minimize side reactions .

Q. What computational approaches predict the reactivity of this compound in click chemistry applications?

- Methodological Answer :

- DFT Calculations : Model transition states for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) using Gaussian09 with B3LYP/6-31G(d) basis sets. Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity .

- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. water) on reaction kinetics using Amber22. Validate with experimental kinetic data .

Q. How can discrepancies in reported physicochemical properties (e.g., solubility) be resolved?

- Methodological Answer :

- Data Triangulation : Cross-reference experimental data (e.g., water solubility via shake-flask method) with PubChem/ECHA databases. Address outliers by standardizing measurement conditions (pH 7.0, 25°C) .

- Interlaboratory Studies : Collaborate with multiple labs to validate melting points (DSC) and partition coefficients (logP via shake-flask/HPLC) .

Data Contradiction Analysis

Q. How should researchers address conflicting stability data for this compound under acidic conditions?

- Methodological Answer :

- Controlled Experiments : Replicate conditions from conflicting studies (e.g., 0.1M HCl vs. 1M HCl at 25°C). Monitor degradation via HPLC and H NMR to identify decomposition products (e.g., hydrolysis of ethynyl group) .

- Mechanistic Studies : Use isotopic labeling (O-water) to trace oxygen incorporation in aldehyde groups during hydrolysis .

Ecological and Toxicological Profiling

Q. What methodologies assess the ecotoxicological impact of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.